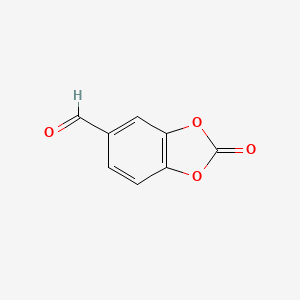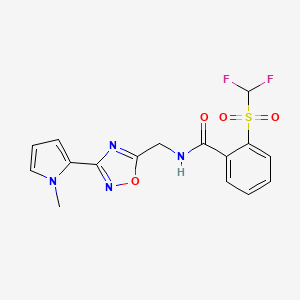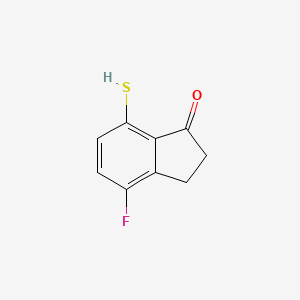
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FOS and a molecular weight of 182.22 . It is a solid substance stored under nitrogen at a temperature of -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7FOS/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored under nitrogen at a temperature of -20°C .Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound and its derivatives have been extensively used in synthetic chemistry for the development of new molecules with potential biological activities. For instance, fluorinated compounds, including those containing the mercapto group, are known for their antibacterial properties. The synthesis of new fluorine-containing thiadiazolotriazinones demonstrated potential as antibacterial agents, highlighting the pharmacophore's role in enhancing biological activity (Holla, Bhat, & Shetty, 2003). Similarly, compounds synthesized from 4-fluoro phenyl groups have been explored for their antimicrobial properties, with certain derivatives showing promising activity against various microbial strains (Dinnimath, Shashank, Hipparagi, & Gowda, 2011).
Biochemical Detection
The compound's derivatives have found applications in biochemical detection methods. For example, a study used 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) as a probe for differential detection of biothiols, demonstrating the improved selectivity and spectral response of NBD-F toward thiols in various media, including micelles (Song, Ma, Sun, Zhang, Lan, & Qian, 2016). Another study developed a fluorogenic reagent for carboxylic acids, utilizing the properties of the 4,7-disubstituted benzofurazan structure, which enabled sensitive detection and analysis of carboxylic acids (Uchiyama, Santa, & Imai, 2001).
Pharmacological Research
Fluorinated indenone derivatives, including those with the mercapto group, have been investigated for their pharmacological profiles. A specific study synthesized a selective G protein-coupled receptor 119 agonist from 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, aiming to explore the pharmacological potential of GPR119 agonists, which could be beneficial for therapeutic applications (Sakairi, Kogami, Torii, Makino, Kataoka, Okamoto, Miyazawa, Inoue, Takahashi, Harada, & Watanabe, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-7-sulfanyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOMZGBJVKAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2632695.png)
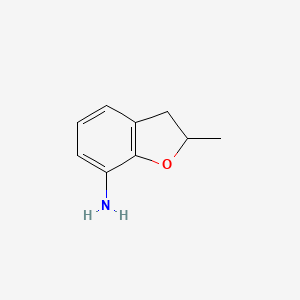

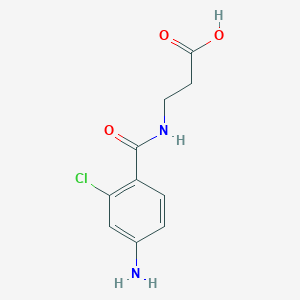

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)
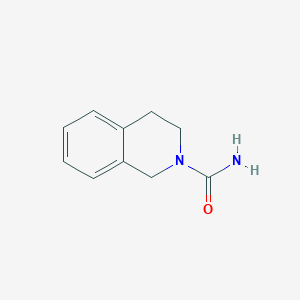
![1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2632704.png)
![2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol](/img/structure/B2632705.png)

